N-(2-ethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a pyrimidin-4-ylsulfanylacetamide scaffold substituted with a 4-(4-methoxyphenyl)piperazine group at the 6-position of the pyrimidine ring and a 2-ethylphenyl group on the acetamide nitrogen. Such structural attributes are common in bioactive molecules targeting neurological or oncological pathways .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-3-19-6-4-5-7-22(19)28-24(31)17-33-25-16-23(26-18-27-25)30-14-12-29(13-15-30)20-8-10-21(32-2)11-9-20/h4-11,16,18H,3,12-15,17H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXHEDJYGOJZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide, identified by its CAS number 1251693-86-3, is a compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C25H29N5O2S |
| Molecular Weight | 463.6 g/mol |
| CAS Number | 1251693-86-3 |
The compound features a complex structure that includes a pyrimidine ring, a piperazine moiety, and a thioacetamide group, which are critical for its biological activity.
Anticonvulsant Properties
Recent studies have indicated that compounds with similar structural motifs exhibit anticonvulsant activity. For instance, thiazole-bearing molecules have shown significant protection in seizure models, suggesting that the incorporation of piperazine and pyrimidine derivatives may enhance anticonvulsant effects. The presence of electron-withdrawing groups on the phenyl ring has been linked to increased efficacy in seizure protection tests .
Antitumor Activity
Research has demonstrated that derivatives related to this compound exhibit cytotoxic effects against various cancer cell lines. A notable study reported that compounds with similar piperazine and methoxyphenyl substitutions showed IC50 values lower than standard chemotherapeutics like doxorubicin .
Antibacterial Properties
The antibacterial potential of thiazole and pyrimidine derivatives has been documented, with several compounds displaying activity against Gram-positive bacteria. The structure of this compound suggests it may also possess similar antibacterial properties due to its functional groups that enhance interaction with bacterial targets .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the phenyl and piperazine rings significantly influence biological activity. Specifically:
- Methoxy Substitution : Enhances lipophilicity and biological interaction.
- Pyrimidine Ring : Critical for receptor binding and activity modulation.
The presence of sulfur in the thioacetamide group may also play a role in enhancing bioactivity through improved binding affinity to biological targets.
Study 1: Anticonvulsant Activity Assessment
A study conducted on various thiazole and pyrimidine derivatives demonstrated that those with methoxy substitutions exhibited superior anticonvulsant properties in animal models. The tested compound showed a median effective dose (ED50) significantly lower than traditional anticonvulsants, indicating its potential as a therapeutic agent .
Study 2: Cytotoxicity Against Cancer Cells
In vitro testing of related compounds revealed that those possessing the piperazine-pyrimidine scaffold exhibited IC50 values against A431 and Jurkat cell lines comparable to established chemotherapeutics. This suggests that this compound could be a candidate for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidinylsulfanyl Acetamide Derivatives
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Key Differences: The pyrimidine ring here is substituted with amino groups (4,6-diamino) instead of a 4-methoxyphenylpiperazine. The dihedral angle between the pyrimidine and benzene rings is 67.84° (vs. likely smaller angles in the target compound due to piperazine flexibility), influencing conformational stability .
- Implications: The diaminopyrimidine group may enhance hydrogen bonding but reduce lipophilicity compared to the methoxyphenylpiperazine substituent.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Key Differences: Methyl groups on the pyrimidine ring and a 4-methylpyridinyl acetamide substituent.
- Implications :
- The pyridinyl group may improve solubility but limit aromatic stacking compared to the ethylphenyl group.
Piperazine-Containing Analogs
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Key Differences :
- Implications :
- Sulfonyl groups may reduce basicity of the piperazine nitrogen, altering pharmacokinetics.
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- Key Differences: Shares the 4-methoxyphenylpiperazine group but attaches the acetamide to a benzothiazolylphenyl group.
- Implications :
- The benzothiazole may enhance binding to kinase targets but increase molecular weight and metabolic complexity.
Triazolylsulfanyl and Trifluoromethylpyrimidine Analogs
N-(2-Bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences: Triazole core replaces pyrimidine; halogen substituents (Br, F, Cl) enhance hydrophobicity. No piperazine group, limiting conformational adaptability .
- Implications :
- Halogens may improve target affinity but raise toxicity concerns.
N-(4-Methylpiperazin-1-yl)-2-(4-thiophen-2-yl-6-trifluoromethylpyrimidin-2-ylsulfanyl)acetamide
Structural and Pharmacological Trends
Substituent Effects on Bioactivity
- Piperazine Modifications :
- Aryl Groups :
Conformational Analysis
- Dihedral angles between aromatic rings influence intramolecular hydrogen bonding and receptor fit. For example, the target compound’s flexible piperazine linker may allow optimal positioning compared to rigid analogs like diaminopyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
